molecular formula C12H12N2O2S B8769076 (4-(Phenylsulfonyl)phenyl)hydrazine CAS No. 70714-83-9

(4-(Phenylsulfonyl)phenyl)hydrazine

Cat. No.: B8769076
CAS No.: 70714-83-9
M. Wt: 248.30 g/mol
InChI Key: TUJNVZMPIUFYFR-UHFFFAOYSA-N
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Description

(4-(Phenylsulfonyl)phenyl)hydrazine is a sulfone-containing hydrazine derivative characterized by a phenylsulfonyl group attached to a phenyl ring, which is further linked to a hydrazine (-NH-NH₂) moiety. This compound serves as a critical intermediate in synthesizing heterocyclic compounds, particularly thiazoles, triazoles, and pyrazoles, with applications in medicinal chemistry and materials science.

Synthesis: The compound is typically synthesized via Friedel-Crafts reactions or nucleophilic substitution. For example, describes its preparation from N-(1-(4-(phenylsulfonyl)phenyl)ethylidene)hydrazine carbothioamide under microwave irradiation, highlighting efficiency in reaction time and yield .

Properties

CAS No.

70714-83-9

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

[4-(benzenesulfonyl)phenyl]hydrazine

InChI

InChI=1S/C12H12N2O2S/c13-14-10-6-8-12(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-9,14H,13H2

InChI Key

TUJNVZMPIUFYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Phenylsulfonyl Hydrazides
  • Example: Benzenesulfonohydrazide ().
  • Structural Differences: Replaces the phenyl-hydrazine group with a sulfonohydrazide (-SO₂-NH-NH₂).
  • Reactivity : Acts as a stable diazo precursor in catalysis, releasing N₂ and SO₂ under oxidative conditions, enabling C-H functionalizations .
  • Applications : Used in Heck-type reactions and conjugate additions .
Substituted Phenylhydrazines
  • Example : (4-Ethylphenyl)hydrazine hydrochloride ().
  • Structural Differences : Substitutes the sulfonyl group with an ethyl group.
  • Reactivity : The electron-donating ethyl group reduces electrophilicity compared to the electron-withdrawing sulfonyl group, altering reaction kinetics.
  • Applications : Primarily used in pharmaceutical intermediates due to improved solubility .
Halogenated Derivatives
  • Example : 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)hydrazine ().
  • Structural Differences : Incorporates chlorine at the para position of the phenyl ring.
  • Reactivity : Chlorine enhances electrophilicity, facilitating nucleophilic substitutions.
  • Applications: Shows improved antimicrobial activity compared to non-halogenated analogues .

Functional Analogues

Sulfonamide Derivatives
  • Example : TSBS-1 {2-(phenylsulfonyl) hydrazine carbothioamide} ().
  • Structural Differences : Replaces hydrazine with a carbothioamide (-NH-CS-NH₂).
  • Reactivity : The thiocarbonyl group participates in cyclocondensation reactions to form thiazoles.
Triazole Derivatives
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ().
  • Structural Differences : Incorporates a triazole ring fused with the sulfonylphenyl group.
  • Reactivity : Exists in thione-thiol tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹) .
  • Applications : Demonstrated antitumor and antifungal activities .

Comparative Data Tables

Table 1: Physicochemical Properties
Compound Melting Point (°C) IR νC=O (cm⁻¹) Key Functional Groups
(4-(Phenylsulfonyl)phenyl)hydrazine Not reported 1663–1682 -SO₂, -NH-NH₂
TSBS-1 Not reported 1243–1258 -SO₂, -NH-CS-NH₂
4-Ethylphenylhydrazine HCl Not reported Not reported -C₂H₅, -NH-NH₂

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